4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide hydrochloride is a chemical compound with significant implications in pharmaceutical research. It is often referred to by its synonym, SB-258585 dihydrochloride. This compound is classified as a sulfonamide derivative and is primarily studied for its potential interactions with serotonin receptors, particularly the 5-HT1B receptor, which plays a crucial role in various neurological processes.
The synthesis of 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide hydrochloride involves multiple steps, typically starting from simpler aromatic compounds. The general synthetic route can be outlined as follows:
Each step requires careful control of reaction conditions to optimize yield and purity .
The reactivity of 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide hydrochloride is characterized by its ability to participate in various chemical reactions:
These reactions are crucial for modifying the compound for enhanced biological activity or for creating derivatives with novel properties .
The primary mechanism of action for 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT1B receptor. Upon binding to this receptor:
This mechanism underscores its potential therapeutic applications in treating psychiatric disorders .
The physical properties of 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
The primary applications of 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide hydrochloride lie within pharmacological research:
These applications highlight its significance in advancing therapeutic strategies for mental health disorders .
4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide hydrochloride (SB258585) is a high-affinity, selective antagonist of the 5-hydroxytryptamine-6 (5-hydroxytryptamine-6) serotonin receptor. Radioligand binding assays demonstrate sub-nanomolar affinity for human 5-hydroxytryptamine-6 receptors (Ki = 1.0 nM), with minimal interaction at other serotonin receptor subtypes. Its selectivity profile exceeds 100-fold for 5-hydroxytryptamine-6 over 5-hydroxytryptamine-1A, 5-hydroxytryptamine-1B, 5-hydroxytryptamine-1D, 5-hydroxytryptamine-2A, 5-hydroxytryptamine-2C, 5-hydroxytryptamine-4, and 5-hydroxytryptamine-7 receptors [6] . Crucially, SB258585 functions as an inverse agonist rather than a neutral antagonist, effectively suppressing constitutive (ligand-independent) receptor signaling. This property distinguishes it pharmacologically from compounds that merely block agonist binding without intrinsic activity on basal signaling [6].
Table 1: Receptor Binding Affinity Profile of 4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide hydrochloride
| Receptor Type | Ki Value (nM) | Selectivity Ratio vs. 5-hydroxytryptamine-6 |
|---|---|---|
| 5-hydroxytryptamine-6 | 1.0 | 1.0 |
| 5-hydroxytryptamine-1A | >1,000 | >1,000 |
| 5-hydroxytryptamine-1B | 180 | 180 |
| 5-hydroxytryptamine-1D | 110 | 110 |
| 5-hydroxytryptamine-2A | 240 | 240 |
| 5-hydroxytryptamine-2C | 450 | 450 |
| 5-hydroxytryptamine-3 | 34 | 34 |
| 5-hydroxytryptamine-4 | 620 | 620 |
| 5-hydroxytryptamine-7 | 3,000 | 3,000 |
Data compiled from binding assays using recombinant human receptors and native rat brain tissue [1] [6] .
Functional validation studies confirm that SB258585 reverses 5-hydroxytryptamine-6 receptor-mediated increases in cyclic adenosine monophosphate accumulation in γ-irradiated recombinant 1321N1 cells expressing human 5-hydroxytryptamine-6 receptors. Furthermore, it inhibits serotonin-induced GTPγS binding, confirming target engagement at Gs-coupled pathways [1] [6]. The compound’s ability to penetrate the blood-brain barrier enables investigation of central 5-hydroxytryptamine-6 functions, particularly in cognition-related brain regions like the prefrontal cortex and hippocampus [6].
The molecular mechanism of SB258585 involves dual modulation of 5-hydroxytryptamine-6 receptor signaling: competitive antagonism of serotonin binding and suppression of constitutive receptor activity. Structural analyses reveal that its benzenesulfonamide core anchors within the orthosteric binding pocket, while the 4-methylpiperazine moiety extends into a secondary hydrophobic pocket. The para-iodo substitution enhances receptor affinity through van der Waals interactions with transmembrane domain 5 [6] [8]. This precise orientation stabilizes the receptor in an inactive conformation, reducing basal Gs coupling [6].
A critical mechanistic feature is SB258585’s disruption of 5-hydroxytryptamine-6 receptor interactions with neurofibromin, a Ras-GTPase activating protein encoded by the neurofibromatosis type 1 gene. Neurofibromin potentiates constitutive 5-hydroxytryptamine-6 signaling by stabilizing the receptor’s active-state conformation. In neurofibromin-deficient states (e.g., neurofibromatosis type 1 models), 5-hydroxytryptamine-6 receptors exhibit hyperactive constitutive signaling. SB258585 reverses this phenotype by dissociating neurofibromin-receptor complexes, thereby normalizing downstream mechanistic target of rapamycin pathway activation. This is evidenced by reduced phosphorylation of mechanistic target of rapamycin substrate ribosomal protein S6 kinase (Thr421-Ser424) in the prefrontal cortex of Nf1+/− mice following SB258585 administration [6].
Table 2: Signaling Pathway Modulation by 4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide hydrochloride
| Target Pathway | Effect of SB258585 | Experimental Evidence |
|---|---|---|
| Constitutive Gs/cyclic adenosine monophosphate | Suppression | ↓ Basal cyclic adenosine monophosphate in recombinant cells |
| Mechanistic target of rapamycin/S6 kinase | Inhibition | ↓ Phospho-p70S6K (Thr421-Ser424) in prefrontal cortex |
| Neurofibromin-Receptor Interaction | Disruption | Altered co-immunoprecipitation in Nf1+/− mice |
| Serotonin-Stimulated Gs Activation | Antagonism | Rightward shift in serotonin dose-response curves |
Functional outcomes demonstrated in vitro and in vivo [6] [8].
Notably, the inverse agonist efficacy differentiates SB258585 pharmacodynamically from neutral antagonists like (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinolone. In Nf1+/− mice, SB258585 rescues long-term social memory deficits and associative memory impairments by normalizing mechanistic target of rapamycin hyperactivity, whereas neutral antagonists show no efficacy. This confirms constitutive receptor activity—not merely agonist-driven signaling—as the therapeutically targetable mechanism [6].
Structurally, SB258585 belongs to the benzenesulfonamide class of 5-hydroxytryptamine-6 ligands, characterized by an arylsulfonamide group linked to an aromatic amine scaffold. Its closest analog is 4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide (Ro046790), which shares the sulfonamide pharmacophore but substitutes the N-methylpiperazine moiety with a diaminopyrimidine group. This structural divergence reduces Ro046790’s molecular weight (487.36 g/mol vs. 523.8 g/mol for SB258585) but compromises 5-hydroxytryptamine-6 affinity (Ki = 7.9–8.4 nM vs. 1.0 nM) [4] .
Functionally, SB258585 and Ro046790 both antagonize serotonin-induced cyclic adenosine monophosphate accumulation but differ in inverse agonist efficacy. Ro046790 primarily acts as a neutral antagonist without significant suppression of constitutive activity. Consequently, SB258585 reverses mechanistic target of rapamycin hyperactivation in neurofibromatosis models, while Ro046790 lacks this effect [4] [6]. Another analog, 5-chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB399886), exhibits comparable 5-hydroxytryptamine-6 affinity (Ki = 9.4 nM) but lower selectivity over 5-hydroxytryptamine-2B receptors, increasing off-target risks [4] [8].
Table 3: Pharmacological Comparison of 5-Hydroxytryptamine-6 Receptor Ligands
| Parameter | SB258585 | Ro046790 | SB399886 |
|---|---|---|---|
| Molecular Weight | 523.8 g/mol | 487.36 g/mol | 462.98 g/mol |
| 5-hydroxytryptamine-6 Ki (nM) | 1.0 | 7.9–8.4 | 9.4 |
| Functional Activity | Inverse agonist | Neutral antagonist | Neutral antagonist |
| Mechanistic target of rapamycin Inhibition | Yes | No | Not tested |
| 5-hydroxytryptamine-2B Affinity | >1,000 nM | >1,000 nM | 120 nM |
Data derived from radioligand binding and functional assays [4] [6] [8].
The 4-methylpiperazine group in SB258585 enhances solubility and brain penetration relative to non-piperazine analogs. Unlike simpler arylsulfonamides, its three-dimensional structure enables optimal engagement with extracellular loop 2 and transmembrane domain 6 of the 5-hydroxytryptamine-6 receptor, explaining its superior affinity and inverse agonist efficacy. These characteristics position SB258585 as a critical tool compound for delineating constitutive 5-hydroxytryptamine-6 signaling in neurological disorders [5] [6] .
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1